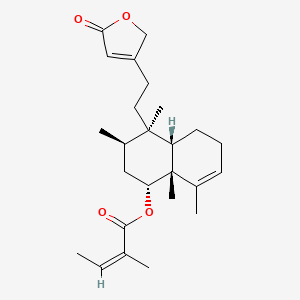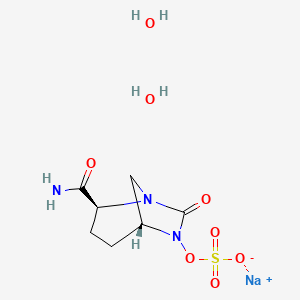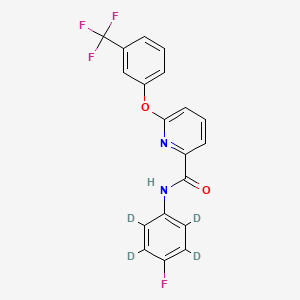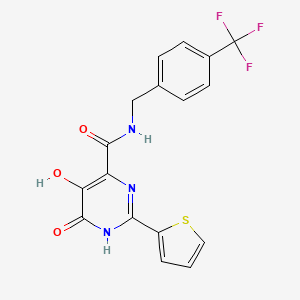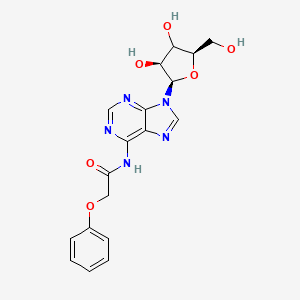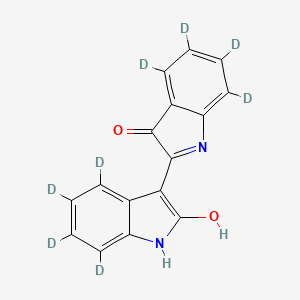
(Z)-Indirubin-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Indirubin-d8: is a deuterated form of indirubin, a naturally occurring isomer of indigo. Indirubin is known for its vibrant color and has been used historically as a dye. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties. This compound has garnered significant interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications and its role in biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Indirubin-d8 typically involves the deuteration of indirubin. This process can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in indirubin with deuterium atoms. The reaction is usually carried out in the presence of a deuterium source, such as deuterium oxide (D2O), under specific conditions to ensure complete deuteration.
Direct Deuteration: This method involves the direct introduction of deuterium atoms into the indirubin molecule using deuterated reagents. This process often requires the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic methods mentioned above. The process typically includes:
Large-Scale Hydrogen-Deuterium Exchange: Utilizing large quantities of deuterium oxide and indirubin, the reaction is carried out in industrial reactors designed to handle the specific conditions required for deuteration.
Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity and remove any unreacted starting materials or by-products.
化学反应分析
Types of Reactions:
Oxidation: (Z)-Indirubin-d8 can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert this compound into its reduced forms. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups. These reactions often require specific catalysts and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Various catalysts and specific reaction conditions depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives with different functional groups.
科学研究应用
Chemistry:
Isotope Labeling: (Z)-Indirubin-d8 is used as an isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Spectroscopic Studies: The compound’s unique properties make it suitable for use in spectroscopic studies, including NMR and mass spectrometry.
Biology:
Cell Signaling Studies: this compound is used to study cell signaling pathways, particularly those involving kinases and phosphatases.
Enzyme Inhibition: The compound is investigated for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.
Medicine:
Therapeutic Potential: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and inflammatory conditions.
Drug Development: The compound serves as a lead compound in drug development efforts aimed at creating new therapeutic agents.
Industry:
Dye Manufacturing: While not its primary use, this compound can be used in the manufacturing of dyes due to its vibrant color.
Analytical Standards: The compound is used as an analytical standard in various industrial applications to ensure the accuracy and precision of analytical methods.
作用机制
Molecular Targets and Pathways:
Kinase Inhibition: (Z)-Indirubin-d8 is known to inhibit specific kinases, which are enzymes that play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes.
Pathway Modulation: The compound affects multiple signaling pathways, including those involved in cell growth, differentiation, and apoptosis. This makes it a valuable tool in studying the molecular mechanisms underlying these processes.
相似化合物的比较
Indirubin: The non-deuterated form of (Z)-Indirubin-d8, which shares many of the same properties but lacks the stability provided by deuteration.
Indigo: Another isomer of indirubin, primarily used as a dye but with different chemical properties and applications.
Deuterated Compounds: Other deuterated compounds used in scientific research, such as deuterated drugs and isotopically labeled molecules.
Uniqueness:
Stability: The deuteration of this compound provides enhanced stability compared to its non-deuterated counterpart, making it more suitable for long-term studies and applications.
Isotopic Labeling: The presence of deuterium atoms allows for precise tracing and analysis in various research applications, providing insights that are not possible with non-deuterated compounds.
属性
分子式 |
C16H10N2O2 |
|---|---|
分子量 |
270.31 g/mol |
IUPAC 名称 |
4,5,6,7-tetradeuterio-2-(4,5,6,7-tetradeuterio-2-hydroxy-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI 键 |
JNLNPCNGMHKCKO-PGRXLJNUSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)O)C3=NC4=C(C(=C(C(=C4C3=O)[2H])[2H])[2H])[2H])[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


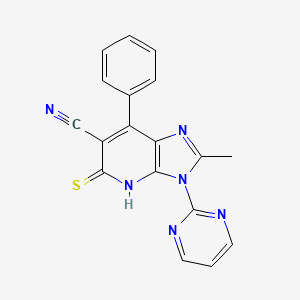
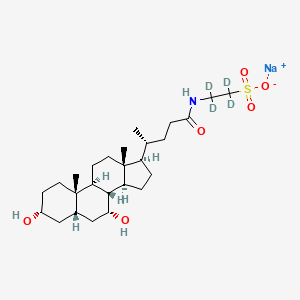
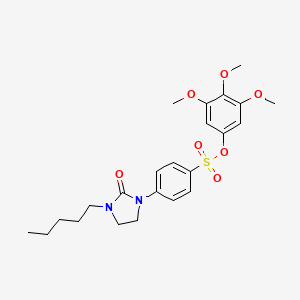


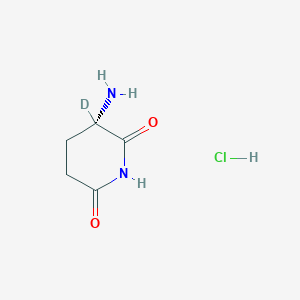
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
